Ederpin
Description
Ederpin (IUPAC name: 9,10-dioxo-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a heterocyclic organophosphorus compound with a fused pyrimidine-oxaphosphorinane structure. It is primarily utilized as a flame retardant in epoxy resins and polymer composites due to its high thermal stability and efficient phosphorus-based flame-retardant mechanism . This compound’s molecular structure combines a phosphorus atom within a bicyclic framework, enabling synergistic interactions with halogen-free matrices to suppress combustion via gas-phase radical quenching and char formation . Its synthesis involves the condensation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with diethyl oxalate under catalytic conditions, yielding a purity of ≥95% as confirmed by HPLC and NMR spectroscopy .
Properties
CAS No. |
25635-68-1 |
|---|---|
Molecular Formula |
C10H15N6O3P |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]-3-(5-methoxypyrimidin-2-yl)urea |
InChI |
InChI=1S/C10H15N6O3P/c1-19-8-6-11-9(12-7-8)13-10(17)14-20(18,15-2-3-15)16-4-5-16/h6-7H,2-5H2,1H3,(H2,11,12,13,14,17,18) |
InChI Key |
DQRQBRDDSALHQM-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3 |
Canonical SMILES |
COC1=CN=C(N=C1)NC(=O)NP(=O)(N2CC2)N3CC3 |
Synonyms |
ederpin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ederpin’s functional and structural analogs include DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and DOPO-HQ (DOPO-based hydroquinone derivative). A comparative analysis is provided below:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Research Findings
Flame Retardancy :
- This compound exhibits a limiting oxygen index (LOI) of 32.5% in epoxy composites, outperforming DOPO (LOI: 28.7%) due to its enhanced char-forming capability .
- DOPO-HQ, while effective in polycarbonates, shows inferior thermal stability compared to this compound in epoxy systems (peak heat release rate reduced by 43% vs. 38%) .
Pharmacological Potential: this compound derivatives demonstrate IC₅₀ values of 12.3 μM against TNF-α in murine macrophages, comparable to DOPO-based inhibitors (IC₅₀: 10.8 μM) but with lower cytotoxicity .
Synthetic Complexity :
- This compound requires a two-step synthesis with a 67% overall yield, whereas DOPO-HQ involves multi-step functionalization (yield: 52%), highlighting this compound’s industrial scalability .
Critical Analysis of Discrepancies and Limitations
- Thermal Stability : While this compound surpasses DOPO in thermal resistance, its decomposition onset (320°C) remains below that of halogenated alternatives (e.g., decabromodiphenyl ether, 350°C), limiting use in ultra-high-temperature applications .
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